2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C19H20N2O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N2O3S/c1-24-15-7-4-6-14(11-15)20-18(22)12-25-17-10-9-13-5-2-3-8-16(13)21-19(17)23/h2-8,11,17H,9-10,12H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
KGAHNJLCDQACEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2CCC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the lithiation of o-benzylaniline, followed by reaction with cinnamic acid methyl ester, deprotection, and subsequent cyclization . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzazepine ring. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Research focuses on its interactions with biological systems, including its potential as a therapeutic agent.
Industry: Its chemical stability and reactivity make it useful in various industrial applications, including the synthesis of other compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other benzazepine derivatives, such as:
- 1-benzazepines
- 2-benzazepines
- 3-benzazepines These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide , also known by its chemical formula and CAS number 1010870-24-2, is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzazepine core , a sulfanyl group , and an acetamide moiety , contributing to its diverse biological activities. Its molecular weight is approximately 423.53 g/mol. The presence of multiple functional groups allows for various interactions with biological targets, influencing its pharmacological profile.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Antiproliferative Activity : Initial investigations suggest that it may inhibit the growth of cancer cells, particularly against breast cancer cell lines such as MCF-7. The IC50 values for related compounds have shown promising results, with some derivatives demonstrating significant antiproliferative effects in the low micromolar range .
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which is crucial for combating oxidative stress in cells. Studies on similar compounds have indicated improved antioxidative capacity compared to standard antioxidants like BHT .
- Antibacterial Activity : There are indications that derivatives of benzazepine compounds possess antibacterial properties against Gram-positive bacteria. This activity is often enhanced by the presence of hydroxyl and methoxy groups .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes involved in cellular pathways related to cancer proliferation and oxidative stress.
- Receptor Interaction : There is ongoing research into how this compound interacts with various receptors that could influence its therapeutic efficacy.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antiproliferative | MCF-7 | 3.1 | |
| Compound B | Antioxidant | - | - | |
| Compound C | Antibacterial | E. faecalis | 8 |
Notable Research Findings
A study published in May 2024 highlighted the synthesis and biological evaluation of novel methoxy-substituted compounds similar to our target compound. The results indicated that modifications to the benzazepine structure significantly influenced both antioxidant and antiproliferative activities .
Another investigation into the structural analogs revealed that the introduction of electron-donating groups at specific positions enhanced the overall bioactivity, suggesting a structure–activity relationship that could be leveraged for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
